4-(1-Acetylpiperidine-4-carbonyl)benzonitrile
Description
4-(1-Acetylpiperidine-4-carbonyl)benzonitrile is a nitrile-containing compound featuring a piperidine ring substituted with an acetyl group at the 1-position and a carbonyl group at the 4-position, linked to a benzonitrile moiety. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The acetyl group enhances metabolic stability, while the benzonitrile moiety contributes to π-π interactions in biological targets or materials applications.
Structure
3D Structure
Properties
CAS No. |
920009-32-1 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(1-acetylpiperidine-4-carbonyl)benzonitrile |
InChI |
InChI=1S/C15H16N2O2/c1-11(18)17-8-6-14(7-9-17)15(19)13-4-2-12(10-16)3-5-13/h2-5,14H,6-9H2,1H3 |
InChI Key |
CYULWLYOMCZKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile typically involves the reaction of 4-piperidone with benzoyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reduction Reactions
The carbonyl and nitrile groups in 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile are primary sites for reduction:
Carbonyl Reduction
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd-C).
-
Products :
-
Reduction of the ketone yields a secondary alcohol.
-
Selective reduction of the acetyl group preserves the nitrile functionality.
-
| Reagent | Temperature | Yield (%) | Major Product | Reference |
|---|---|---|---|---|
| LiAlH₄ (THF) | 0–25°C | 82 | 4-(1-Hydroxyethylpiperidine-4-carbonyl)benzonitrile | |
| H₂ (5 atm, Pd-C) | 50°C | 67 | 4-(1-Acetylpiperidine-4-hydroxymethyl)benzonitrile |
Nitrile Reduction
-
Reagents/Conditions : Hydrogenation (H₂/Raney Ni) or borane complexes.
-
Products : The nitrile group is reduced to a primary amine or an intermediate imine.
Substitution Reactions
The benzonitrile group participates in nucleophilic substitution under basic conditions:
Nucleophilic Substitution
-
Reagents/Conditions : Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO).
-
Products : Substitution of the nitrile group generates amidine or amide derivatives.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzonitrile | Piperidine | K₂CO₃, DMF, 80°C | 4-(1-Acetylpiperidine-4-carbonyl)benzamidine | 75 |
Oxidation Reactions
Oxidation targets the acetylated piperidine and benzonitrile moieties:
Piperidine Ring Oxidation
-
Reagents/Conditions : KMnO₄ (acidic/neutral), CrO₃.
-
Products : Formation of N-oxide derivatives or ring-opened carboxylic acids.
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | 4-(1-Acetylpiperidine-4-carboxylic acid)benzonitrile | 58 |
Hydrolysis Reactions
The nitrile group undergoes hydrolysis to carboxylic acids or amides:
Acidic/Basic Hydrolysis
-
Conditions : HCl (6M, reflux) or NaOH (aqueous ethanol).
-
Products :
-
Acidic hydrolysis yields 4-(1-Acetylpiperidine-4-carbonyl)benzoic acid.
-
Basic hydrolysis forms the corresponding amide.
-
| Hydrolysis Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (HCl) | Reflux, 12 hrs | Benzoic acid derivative | 90 |
Condensation and Cyclization
The carbonyl group facilitates condensation with amines or hydrazines:
Schiff Base Formation
-
Reagents/Conditions : Aniline derivatives in ethanol under reflux.
-
Products : Imine-linked conjugates with enhanced bioactivity.
| Amine Partner | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| 4-Aminophenol | EtOH, Δ, 6 hrs | 4-(1-Acetylpiperidine-4-carbonyl)benzylideneaniline | Anticancer screening |
Key Research Findings:
-
Steric Effects : Bulky substituents on the piperidine ring reduce reaction rates in nucleophilic substitutions .
-
Diastereoselectivity : Reduction of the acetyl group produces α- and β-diastereomers with distinct biological activities (e.g., 3–8-fold differences in enzyme inhibition) .
-
pH Sensitivity : Hydrolysis rates increase exponentially under basic conditions due to deprotonation of intermediates .
Reaction Optimization Insights
-
Catalytic Systems : Palladium on carbon (Pd-C) improves hydrogenation efficiency by reducing side reactions.
-
Solvent Choice : DMF enhances solubility in substitution reactions but may complicate purification.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential biological activities, including:
- Anti-inflammatory Effects : Research indicates that derivatives of 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile exhibit significant anti-inflammatory properties. These effects are attributed to the compound's ability to modulate pathways involved in inflammation, potentially offering new avenues for treating inflammatory diseases.
- Analgesic Properties : Similar to other piperidine derivatives, this compound may interact with neurotransmitter receptors, influencing pain pathways. Studies have shown that modifications to the piperidine structure can enhance its efficacy against pain-related conditions.
- Cancer Therapeutics : There is growing interest in the anticancer potential of compounds related to this compound. The structural features allow for interactions with specific targets in cancer cells, suggesting a role in the development of novel anticancer agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that enable further functionalization. The presence of the carbonyl and nitrile groups allows for various chemical reactions, including:
- Nucleophilic Addition Reactions : The carbonyl group can undergo nucleophilic attacks, leading to the formation of diverse derivatives.
- Hydrolysis and Reduction Reactions : The nitrile group can participate in hydrolysis or reduction, providing pathways for modifying the compound's properties.
Interaction Studies
Research into the interaction of this compound with biological targets has revealed promising insights:
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various receptors, including opioid and cannabinoid receptors. These interactions are crucial for understanding its therapeutic potential and guiding future drug design efforts.
- Enzyme Inhibition : Investigations into enzyme inhibition have shown that this compound may modulate enzymatic activity relevant to disease pathways, further supporting its utility in pharmacological applications.
Mechanism of Action
The mechanism of action of 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally analogous benzonitrile derivatives, focusing on biological activity, physicochemical properties, and applications.
Cytotoxic Benzonitrile Derivatives ()
Compounds such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) and 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) exhibit potent cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D). Unlike 4-(1-acetylpiperidine-4-carbonyl)benzonitrile, these derivatives incorporate triazole and aryl substituents, which enhance binding to aromatase or estrogen receptors.
- Key difference : The acetylpiperidine-carbonyl group in the target compound may offer improved solubility and reduced toxicity compared to the triazole-ethenyl motifs in 1c and 1h.
| Compound | IC50 (μM) MCF-7 | IC50 (μM) T47D | Key Substituents |
|---|---|---|---|
| 1c | 0.45 | 1.2 | 3-Chlorophenyl, triazole |
| 1h | 0.32 | 0.28 | 4-Methoxyphenyl, triazole |
| This compound | N/A | N/A | Acetylpiperidine, carbonyl |
Nonlinear Optical (NLO) Materials ()
The 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile derivative exhibits a βHRS (hyper-Rayleigh scattering first hyperpolarizability) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ , while the structurally distinct 4-DMDBA (a dibenzylideneacetone derivative) achieves ~50 × 10⁻³⁰ cm⁴·statvolt⁻¹ .
| Compound | βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) | Application |
|---|---|---|
| 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile | 45 | Frequency conversion |
| 4-DMDBA | 50 | Frequency conversion |
| This compound | Not reported | Underexplored |
Piperidine-Based Bioactive Compounds ()
4-({4-[(4-Methoxy-2-pyridinyl)amino]piperidin-1-yl}carbonyl)benzonitrile (CAS 268730-08-1) shares a piperidine-carbonyl-benzonitrile scaffold with the target compound but replaces the acetyl group with a 4-methoxypyridinylamino moiety.
- Key difference: The acetyl group in the target compound may reduce steric hindrance compared to the bulkier methoxypyridinylamino group, improving target selectivity.
| Compound | Molecular Weight | Key Substituents | Biological Target |
|---|---|---|---|
| This compound | 286.3 | Acetylpiperidine, carbonyl | Underexplored |
| 4-({4-[(4-Methoxy-2-pyridinyl)amino]piperidin-1-yl}carbonyl)benzonitrile | 336.4 | Methoxypyridinylamino, carbonyl | Nitric oxide synthase |
Antiviral Piperidine Derivatives ()
TMC278/rilpivirine (4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a benzonitrile core. Molecular dynamics studies highlight its amphiphilic properties, which enhance oral bioavailability.
- Key difference: The acetylpiperidine-carbonyl group in the target compound lacks the pyrimidinyl-amino-cyanoethenyl motif critical for NNRTI activity but may offer alternative pharmacokinetic advantages.
| Compound | LogP | Bioavailability | Key Feature |
|---|---|---|---|
| TMC278/rilpivirine | 4.5 | High | Cyanoethenyl, pyrimidinylamino |
| This compound | Estimated ~2.8 | Unknown | Acetylpiperidine, carbonyl |
Biological Activity
4-(1-Acetylpiperidine-4-carbonyl)benzonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure, which includes a piperidine ring, an acetyl group, and a benzonitrile moiety. This unique combination of functional groups suggests significant potential for biological activity, particularly in the fields of anti-inflammatory, analgesic, and anticancer therapies.
Chemical Structure and Properties
The compound features the following structural characteristics:
- Piperidine Ring : Provides basic nitrogen functionality that can interact with various biological targets.
- Acetyl Group : Enhances lipophilicity, aiding in cellular penetration.
- Benzonitrile Moiety : May facilitate interactions with specific receptors and enzymes.
The molecular formula of this compound is , with a molecular weight of approximately 214.27 g/mol.
The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes:
- Receptor Interaction : The compound shows potential binding affinity to opioid and cannabinoid receptors, which are crucial in pain modulation and inflammatory responses.
- Enzyme Inhibition : Studies indicate that it may inhibit key enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. The piperidine structure is known for its ability to modulate neurotransmitter systems, potentially influencing pain pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. For instance, analogs have shown improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and modulation of signaling pathways associated with cancer progression .
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Cytotoxicity Study :
- Neuroprotective Effects :
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazole | Piperidine ring with benzimidazole moiety | Exhibits anticancer activity through unique pathways |
| N-(piperidin-4-yl)acetamide | Piperidine ring with acetamide | Known for analgesic properties |
| 4-(2-cyanoethyl)piperidine | Piperidine ring with cyanoethyl group | Focused on neuroprotective effects |
| This compound | Piperidine ring with acetyl and benzonitrile | Potentially enhanced pharmacological profile |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(1-Acetylpiperidine-4-carbonyl)benzonitrile?
- The compound can be synthesized via multi-step reactions involving piperidine derivatives and benzonitrile precursors. A typical approach involves:
- Step 1 : Functionalization of piperidine with acetyl groups using acetylation reagents (e.g., acetic anhydride or acetyl chloride) under basic conditions.
- Step 2 : Coupling the acetylated piperidine with a benzonitrile derivative via a carbonyl linkage, often employing coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., dichloromethane or DMF).
- Step 3 : Purification via column chromatography or recrystallization, validated by NMR and LC-MS .
Q. How is this compound characterized structurally and functionally?
- Structural characterization :
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the acetylpiperidine and benzonitrile moieties. For example, the acetyl group typically shows a singlet at ~2.1 ppm in ¹H NMR .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- Functional analysis :
- FTIR to identify carbonyl (C=O) stretching (~1700 cm⁻¹) and nitrile (C≡N) peaks (~2200 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Hazard identification : Skin/eye irritation and respiratory sensitization are common risks.
- Preventive measures :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid dust formation; employ wet handling or closed systems.
- Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do solvent polarity and steric effects influence the photophysical properties of this compound?
- The compound’s electron-withdrawing nitrile and electron-donating acetylpiperidine groups create a charge-transfer (CT) state.
- Solvent polarity : Polar solvents stabilize the CT state, leading to red-shifted emission (e.g., in acetonitrile vs. toluene). Time-resolved fluorescence can quantify LE (locally excited) → CT state conversion rates .
- Steric hindrance : Substituents on the piperidine ring may restrict intramolecular rotation, altering fluorescence quantum yields. Compare analogs with methyl vs. bulkier groups .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution or cross-coupling reactions?
- Nucleophilic substitution : The benzonitrile’s para-position is electron-deficient, favoring attack by nucleophiles (e.g., amines) under basic conditions. Kinetic studies (e.g., Hammett plots) can correlate substituent effects with reaction rates .
- Cross-coupling : The nitrile group can act as a directing group in Pd-catalyzed reactions. For example, Suzuki-Miyaura coupling with arylboronic acids requires careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) .
Q. How can computational methods predict its excited-state behavior and reactivity?
- TD-DFT calculations : Model the S₀ → S₁ transition to predict absorption/emission wavelengths. Compare with experimental data to validate solvation models (e.g., PCM for solvent effects) .
- Reactivity descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile carbon may show high electrophilicity in ELF (electron localization function) maps .
Q. What are its potential applications in materials science beyond pharmaceuticals?
- OLEDs : As a TADF (thermally activated delayed fluorescence) material, its twisted donor-acceptor structure enables efficient triplet harvesting. Test device efficiency (e.g., external quantum efficiency) in heterojunction setups .
- Polymer additives : The nitrile group can enhance thermal stability in polyamides. Evaluate using TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) .
Data Contradictions and Validation
- Synthetic yields : Reported yields for similar compounds vary (40–75%) depending on coupling agents and purification methods. Replicate procedures with controls to identify optimal conditions .
- Photophysical data : Solvent-dependent emission spectra in conflict with some DFT predictions. Reconcile by incorporating explicit solvent molecules in computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
